4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 101900-98-5 . It has a molecular weight of 179.61 and is a solid in physical form . It is a versatile compound that undergoes various reactions, making it valuable in the synthesis of complex organic compounds .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI Code for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . It has a molecular weight of 179.61 .Scientific Research Applications
Antitumor Activity : A compound synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Crystal Structure and Spectral Characteristics : The crystal structure and spectral characteristics of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its derivatives have been studied, revealing insights into molecular form, tautomeric equilibrium, and interactions with solvents (Koval’chukova et al., 2004).
Microwave-Promoted Cross-Coupling Reactions : Research has been conducted on the triarylation of pyrrolopyrimidines using 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine, exploring new methods for compound synthesis (Prieur et al., 2015).
Rearrangement Reactions of Heterocycles : The rearrangement of 6-substituted pyrido[1,2-a]pyrimidines to isomeric 1,8-naphthyridines and their reactions have been studied, contributing to the understanding of heterocyclic chemistry (Schober et al., 1988).
Synthesis and Antiviral Activity : Certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine exhibited antiviral activity, though with limited effectiveness (Saxena et al., 1988).
(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine Derivatives : Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and characterized, providing valuable insights into their electronic structures and reactivity (Ashraf et al., 2019).
Potential Antibacterial Agents : The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines using 4-chloropyrrolo[2,3-d]pyrimidines has been reported, highlighting their potential as antibacterial agents (Dave et al., 2002).
Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown significant antihypertensive activity, opening new avenues for therapeutic applications (Bennett et al., 1981).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not available, it is noted that it has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .
Future Directions
Pyrido[2,3-d]pyrimidines, including 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This research will help scientists design new selective, effective, and safe therapeutic agents .
properties
IUPAC Name |
4-chloro-2-methylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDVSGMJVMECEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547695 | |
Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
CAS RN |
161874-92-6 | |
Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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